Dihydromunduletone

概要

説明

Dihydromunduletone is a rotenoid derivative known for its role as an antagonist of adhesion G protein-coupled receptors (aGPCRs). It has been identified as a selective inhibitor of GPR56 and GPR114, which are receptors involved in various cellular processes, including development and tissue maintenance .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydromunduletone involves several steps, starting from the appropriate rotenoid precursor. The process typically includes:

Oxidation: The precursor undergoes oxidation to introduce necessary functional groups.

Reduction: Subsequent reduction steps are employed to achieve the desired stereochemistry.

Cyclization: The intermediate compounds are cyclized to form the rotenoid structure.

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the compound .

化学反応の分析

Types of Reactions: Dihydromunduletone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

科学的研究の応用

Cancer Research

- Role in Glioblastoma : DHM's antagonistic effects on GPR56 have been linked to glioblastoma biology. GPR56 is known to be mutated in various cancers, making it an attractive target for therapeutic intervention. By inhibiting this receptor, DHM could potentially disrupt tumor proliferation and survival pathways associated with glioblastoma .

- Neurogenesis : Research indicates that GPR56 plays a role in neurodevelopmental processes. By modulating its activity through DHM, there may be opportunities to influence neurogenesis positively or mitigate neurodegenerative conditions .

Drug Development

This compound represents a promising lead compound for developing new therapeutics targeting aGPCRs. Its unique mechanism of action positions it as a potential candidate for treating conditions where traditional GPCR-targeting drugs have failed or are ineffective. The ongoing characterization of its pharmacokinetics and pharmacodynamics will be critical for advancing DHM into clinical trials.

Case Studies and Research Findings

作用機序

Dihydromunduletone exerts its effects by antagonizing the activity of GPR56 and GPR114. It binds to these receptors and inhibits their activation by tethered peptide agonists. This inhibition prevents the downstream signaling pathways that are typically activated by these receptors, thereby modulating cellular responses .

類似化合物との比較

3-α-Acetoxydihydrodeoxygedunin: A partial agonist for GPR114 and GPR56.

Synaptamide: An endogenous ligand with potential therapeutic applications.

Uniqueness of Dihydromunduletone: this compound is unique in its selective inhibition of GPR56 and GPR114, making it a valuable tool for studying these receptors. Unlike other compounds, it does not inhibit GPR110 or class A GPCRs, highlighting its specificity and potential for targeted therapeutic applications .

生物活性

Dihydromunduletone (DHM) is a small-molecule compound derived from mundulone, recognized for its selective antagonistic activity against adhesion G protein-coupled receptors (aGPCRs). This article explores the biological activity of DHM, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Adhesion GPCRs

Adhesion GPCRs are a subclass of G protein-coupled receptors that play critical roles in various physiological processes, including development, tissue maintenance, and immune responses. They are notably implicated in several diseases, including cancer and neurological disorders. The ability to modulate these receptors presents significant opportunities for drug discovery.

This compound has been shown to selectively inhibit specific aGPCRs, particularly GPR56 and GPR114 (ADGRG5), without affecting other GPCRs such as GPR110 or M3 muscarinic acetylcholine receptors. The compound acts by blocking tethered peptide agonist-stimulated activation of these receptors while not inhibiting their basal activity. This selective antagonism suggests that DHM could serve as a valuable chemical probe for studying aGPCR biology and developing targeted therapies.

Key Findings from Research Studies

- Inhibition of GPR56 Activation : DHM was validated through cell-free assays demonstrating its ability to inhibit GPR56-dependent serum response element (SRE) activation, which is crucial for understanding its role in neurogenesis and cancer progression .

- Selectivity and Potency : In a screening of approximately 2000 compounds, DHM emerged as a selective antagonist for GPR56 and GPR114, highlighting its potential as a therapeutic agent .

- Cytotoxicity Considerations : For practical applications in research, it is recommended to use DHM at concentrations below 10 µM to avoid cytotoxic effects on cells .

Research Data

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

Several studies have highlighted the potential therapeutic applications of DHM:

- Cancer Research : Given the role of GPR56 in tumorigenesis, DHM's antagonistic properties may be leveraged to develop treatments targeting cancer progression mediated by this receptor.

- Neurological Disorders : The modulation of GPR56 has implications for neurodevelopmental processes; thus, DHM could be explored for its effects on neurogenesis and maintenance.

特性

IUPAC Name |

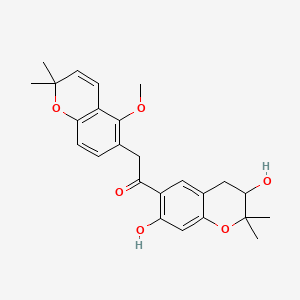

1-(3,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-2-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-24(2)9-8-16-20(30-24)7-6-14(23(16)29-5)11-18(26)17-10-15-12-22(28)25(3,4)31-21(15)13-19(17)27/h6-10,13,22,27-28H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVZECFNOTWEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2OC)CC(=O)C3=C(C=C4C(=C3)CC(C(O4)(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346785 | |

| Record name | Dihydromunduletone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674786-20-0 | |

| Record name | Dihydromunduletone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。